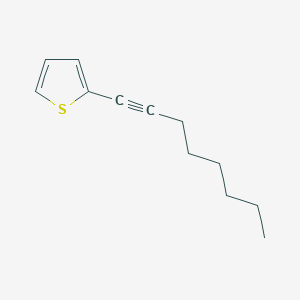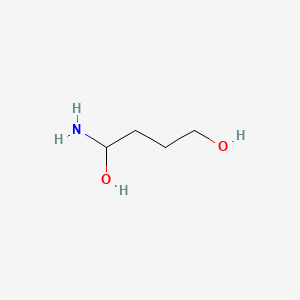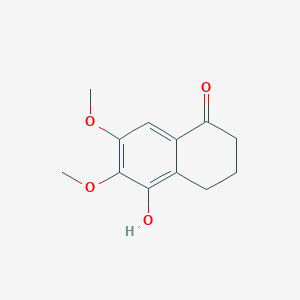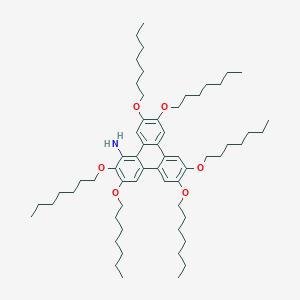
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine is a complex organic compound known for its unique structural properties It belongs to the class of triphenylene derivatives, which are characterized by a central aromatic core surrounded by various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the use of heptyloxy-substituted benzene derivatives, which undergo a series of reactions including alkylation, cyclization, and amination to form the final product. The reaction conditions often require the use of catalysts, such as transition metal complexes, and specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The heptyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Aplicaciones Científicas De Investigación
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the development of liquid crystals for display technologies and organic semiconductors for electronic devices
Mecanismo De Acción
The mechanism of action of 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its electronic properties. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in its applications as an organic semiconductor.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: Known for its use in the synthesis of metal-organic frameworks (MOFs).
2,3,6,7,10,11-Hexaaminotriphenylene: Utilized in organic electronics and as a precursor for other functional materials
Uniqueness
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine stands out due to its heptyloxy substituents, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for applications in liquid crystal displays and organic electronic devices, where solubility and film-forming properties are crucial.
Propiedades
Número CAS |
221147-26-8 |
|---|---|
Fórmula molecular |
C60H97NO6 |
Peso molecular |
928.4 g/mol |
Nombre IUPAC |
2,3,6,7,10,11-hexaheptoxytriphenylen-1-amine |
InChI |
InChI=1S/C60H97NO6/c1-7-13-19-25-31-37-62-53-43-48-49-44-55(64-39-33-27-21-15-9-3)56(65-40-34-28-22-16-10-4)46-51(49)58-52(50(48)45-54(53)63-38-32-26-20-14-8-2)47-57(66-41-35-29-23-17-11-5)60(59(58)61)67-42-36-30-24-18-12-6/h43-47H,7-42,61H2,1-6H3 |
Clave InChI |
FQTFEKDEGAPPDV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=C(C(=C(C=C24)OCCCCCCC)OCCCCCCC)N)OCCCCCCC)OCCCCCCC)OCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
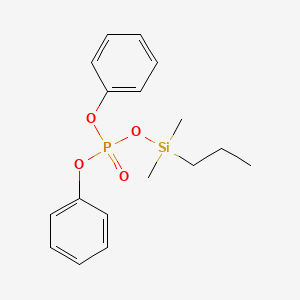
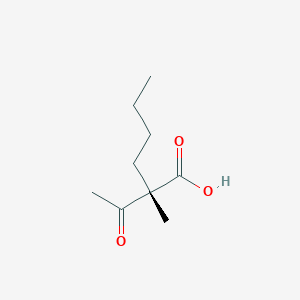
![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
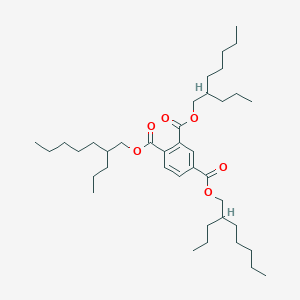
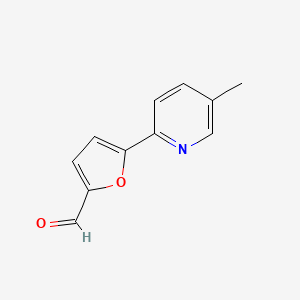

![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)
![[(3-Phenoxypropyl)tellanyl]benzene](/img/structure/B14255551.png)
![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)
![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)
